A Historical and Technical Guide to the Synthesis of tert-BUTYL HYPOCHLORITE
A Historical and Technical Guide to the Synthesis of tert-BUTYL HYPOCHLORITE
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hypochlorite (B82951) ((CH₃)₃COCl) is a versatile and reactive reagent in organic synthesis, prized for its ability to act as a "positive" chlorine source for both chlorination and oxidation reactions. Its utility in the preparation of a wide range of organic molecules, from simple chlorinated hydrocarbons to complex pharmaceutical intermediates, has made it an indispensable tool in the chemist's arsenal. This technical guide provides an in-depth exploration of the historical development and key methodologies for the synthesis of tert-butyl hypochlorite, offering detailed experimental protocols and comparative data to aid researchers in its preparation and application.
Historical Perspective
The synthesis of tert-butyl hypochlorite has evolved over several decades, with significant advancements aimed at improving safety, yield, and convenience. Early methods focused on the direct chlorination of tert-butyl alcohol under alkaline conditions. A seminal and widely cited procedure was detailed by Teeter and Bell in Organic Syntheses in 1952, which involves the reaction of tert-butyl alcohol with chlorine gas in an aqueous sodium hydroxide (B78521) solution. This method, while effective, involves the handling of gaseous chlorine, a hazardous substance.
Subsequent developments sought to replace chlorine gas with more manageable and safer chlorinating agents. A significant step forward was the use of commercially available sodium hypochlorite solutions (household bleach). This approach, detailed by Mintz and Walling, also in Organic Syntheses, offers a simpler and less hazardous procedure by reacting tert-butyl alcohol with sodium hypochlorite in the presence of acetic acid.
Further refinements and variations have been described in the patent literature, focusing on optimizing reaction conditions such as pH, temperature, and reactant concentrations to maximize yield and product purity, particularly for larger-scale preparations.
Core Synthesis Methodologies
Two primary methods have dominated the landscape of tert-butyl hypochlorite synthesis: the chlorination of tert-butyl alcohol in an alkaline medium and the reaction of tert-butyl alcohol with sodium hypochlorite.
Chlorination of tert-Butyl Alcohol with Chlorine and Sodium Hydroxide
This classical approach involves the in-situ formation of hypochlorous acid from the reaction of chlorine gas with a base, which then reacts with tert-butyl alcohol.
Reaction Scheme:
(CH₃)₃COH + Cl₂ + 2NaOH → (CH₃)₃COCl + 2NaCl + H₂O
Logical Workflow:
Caption: Workflow for tert-butyl hypochlorite synthesis via alkaline chlorination.
Experimental Protocol (Adapted from Teeter and Bell, Org. Synth. 1952):
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Preparation of Alkaline Solution: A solution of 80 g (2 moles) of sodium hydroxide in approximately 500 mL of water is prepared in a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube. The flask is cooled in a water bath to 15–20°C.
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Addition of Alcohol: To the cooled and stirred alkaline solution, 74 g (1 mole) of tert-butyl alcohol is added, along with enough water (about 500 mL) to create a homogeneous solution.
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Chlorination: Chlorine gas is passed into the stirred mixture. For the first 30 minutes, the flow rate is approximately 1 L/min, and for the subsequent 30 minutes, it is reduced to 0.5–0.6 L/min. The temperature should be maintained at 15–20°C.
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Work-up: The upper oily layer of tert-butyl hypochlorite is separated. It is then washed with 50-mL portions of a 10% sodium carbonate solution until the washings are no longer acidic. This is followed by four washes with an equal volume of water.
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Drying and Storage: The product is dried over anhydrous calcium chloride. The final product should be stored in a dark, refrigerated place under an inert atmosphere.
Synthesis from tert-Butyl Alcohol and Sodium Hypochlorite
This method offers a more convenient and safer alternative by utilizing readily available commercial bleach. The addition of acetic acid is crucial for the in-situ generation of hypochlorous acid.
Reaction Scheme:
(CH₃)₃COH + NaOCl + CH₃COOH → (CH₃)₃COCl + CH₃COONa + H₂O
Logical Workflow:
Caption: Workflow for tert-butyl hypochlorite synthesis using sodium hypochlorite.
Experimental Protocol (Adapted from Mintz and Walling, Org. Synth. 1969):
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Cooling: 500 mL of commercial household bleach (e.g., Clorox, ~5.25% NaOCl) is placed in a 1-L Erlenmeyer flask equipped with a mechanical stirrer and cooled in an ice bath to below 10°C.
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Reactant Addition: A solution of 37 mL (0.39 mole) of tert-butyl alcohol and 24.5 mL (0.43 mole) of glacial acetic acid is added in a single portion to the rapidly stirred, cold bleach solution.
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Reaction: Stirring is continued for approximately 3 minutes. The reaction should be carried out in dim light as the product is light-sensitive.
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Work-up: The reaction mixture is transferred to a separatory funnel. The lower aqueous layer is discarded. The upper oily, yellow layer is washed with 50 mL of a 10% aqueous sodium carbonate solution, followed by a wash with 50 mL of water.
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Drying and Storage: The product is dried over anhydrous calcium chloride and filtered. It should be stored in an amber glass bottle in a refrigerator or freezer.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited key synthesis methods.
Table 1: Reactant Quantities and Yields
| Method | Key Reactants | Molar Ratio (t-BuOH:Chlorinating Agent) | Reported Yield | Purity | Reference |
| Alkaline Chlorination | t-BuOH, NaOH, Cl₂ | 1 : 1 (based on Cl₂) | 72–99% | 97-98% (crude), 98-100% (distilled) | |
| Sodium Hypochlorite | t-BuOH, NaOCl, Acetic Acid | 1 : ~1 | 70–80% | 99–100% | |
| Improved Alkaline Chlorination | t-BuOH, NaOH, Cl₂ | 1 : 1.12 | 99.3% | Not specified |
Table 2: Reaction Conditions
| Method | Temperature | Reaction Time | Solvent | Key Considerations | Reference |
| Alkaline Chlorination | 15–20°C | ~1 hour | Water | Control of chlorine gas flow rate is crucial. | |
| Sodium Hypochlorite | < 10°C | ~3 minutes | Water (from bleach) | Reaction is fast; perform in dim light. | |
| Improved Alkaline Chlorination | 15°C | Not specified | Water | pH control is important for high yield. |
Conclusion
The synthesis of tert-butyl hypochlorite has progressed from methods requiring the handling of hazardous chlorine gas to more convenient procedures utilizing household bleach. Both the classical alkaline chlorination method and the sodium hypochlorite method are robust and provide high yields of the desired product. The choice of method may depend on the scale of the reaction, the availability of reagents, and safety considerations. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the effective and safe synthesis of this valuable reagent for their work in drug development and organic chemistry.
